N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide
Description
N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide is a synthetic carboxamide derivative featuring a naphthalene core linked to a phenyl ring substituted with a 6-methanesulfonylpyridazinyl group. The methanesulfonyl and pyridazinyl moieties may influence electronic properties, lipophilicity, and target binding compared to analogs with simpler substituents .
Properties
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-29(27,28)21-14-13-20(24-25-21)16-9-11-17(12-10-16)23-22(26)19-8-4-6-15-5-2-3-7-18(15)19/h2-14H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTBZYYVPAIAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthalene-1-carboxamide precursor, which is then coupled with a phenyl group bearing the pyridazine ring. The methanesulfonyl group is introduced through sulfonation reactions under controlled conditions. The overall process requires precise control of reaction parameters such as temperature, solvent, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is crucial to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings facilitate π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Differences
Antimycobacterial Activity
The evidence highlights that alkoxy-substituted compounds exhibit potent activity against Mycobacterium tuberculosis (MIC values as low as 12 µM ) and other mycobacterial strains. For example:
- 2-Hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide : MIC = 12 µM against M. tuberculosis with low cytotoxicity .
- N-[3-(But-2-yloxy)phenyl]-2-hydroxynaphthalene-1-carboxamide : Broad-spectrum activity against M. tuberculosis, M. kansasii, and M. smegmatis .
However, the pyridazinyl ring could facilitate interactions with bacterial targets (e.g., enzyme active sites), offsetting this disadvantage.
Cytotoxicity and Selectivity
- Evidence-Based Analogs : Compounds with alkoxy groups showed low cytotoxicity (e.g., >80% THP-1 cell viability at active concentrations) .
- Hypothesized for Target Compound: The methanesulfonyl group’s polarity might further reduce cytotoxicity by limiting nonspecific membrane interactions. However, this remains speculative without experimental data.
Physicochemical Properties and SAR
- Lipophilicity : Alkoxy groups increase logP, correlating with enhanced antimycobacterial activity in the evidence-based compounds. The target compound’s methanesulfonylpyridazinyl group likely lowers logP, which could reduce membrane permeability but improve solubility .
- Hydrogen Bonding : The hydroxyl group in evidence-based analogs contributes to target binding via hydrogen bonds. The target compound lacks this group but may compensate with sulfonyl-pyridazinyl interactions.
Biological Activity
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]naphthalene-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a naphthalene backbone substituted with a sulfonylpyridazine moiety. Its chemical formula is with a molecular weight of approximately 342.41 g/mol. The presence of the sulfonamide group is significant as it is often associated with various biological activities.
Research indicates that compounds with naphthalene and pyridazine derivatives exhibit a range of biological effects, primarily through the following mechanisms:
- Inhibition of Photosynthetic Electron Transport : Studies have shown that naphthalene derivatives can inhibit photosynthetic electron transport in chloroplasts, which may relate to their antimicrobial properties. For instance, compounds similar to this compound demonstrated significant inhibition of photosynthetic activity in isolated spinach chloroplasts, suggesting potential herbicidal applications .
- Antimycobacterial Activity : The compound has been evaluated for its activity against non-tuberculous mycobacteria (NTM), particularly Mycobacterium avium subsp. paratuberculosis. It was found to exhibit stronger activity than standard antibiotics like rifampicin and ciprofloxacin, making it a candidate for further development as an antimycobacterial agent .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that similar naphthalene derivatives can induce apoptosis in cancer cells, potentially through caspase activation pathways. This indicates that this compound may also possess anticancer properties .
Table 1: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
